molecular formula C16H18ClN3O5S B2901744 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-chloro-3-sulfamoylbenzoate CAS No. 923784-11-6

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-chloro-3-sulfamoylbenzoate

Cat. No.: B2901744
CAS No.: 923784-11-6
M. Wt: 399.85
InChI Key: XJMFOOJPUZKOKY-UHFFFAOYSA-N
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Description

The compound “[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-chloro-3-sulfamoylbenzoate” is a complex organic molecule. It contains several functional groups including a cyclohexyl group, an amino group, a nitrile group, a carboxylate ester group, a chloro-substituted benzene ring, and a sulfamoyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions under which the reactions are carried out. Unfortunately, without more specific information, it’s difficult to propose a detailed synthesis pathway .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The cyclohexyl group would provide a cyclic structure, the amino and nitrile groups could participate in hydrogen bonding, and the carboxylate ester, chlorobenzene, and sulfamoyl groups would add further complexity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could participate in acid-base reactions, the nitrile group could undergo hydrolysis to form a carboxylic acid, and the chlorobenzene ring could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar functional groups it contains, and its melting and boiling points would be influenced by the strength of the intermolecular forces .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it would interact with biological molecules in the body to exert its effects. Without more specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s intended for use in materials science, future research could involve studying its physical properties and potential applications .

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-chloro-3-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O5S/c17-12-5-4-11(8-13(12)26(19,23)24)15(22)25-9-14(21)20-16(10-18)6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2,(H,20,21)(H2,19,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMFOOJPUZKOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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